molecular formula C10H13N3O B8739834 1-(3-Azidopropyl)-4-methoxybenzene CAS No. 583825-29-0

1-(3-Azidopropyl)-4-methoxybenzene

Cat. No.: B8739834
CAS No.: 583825-29-0
M. Wt: 191.23 g/mol
InChI Key: UDIBAKKSJQBIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Azidopropyl)-4-methoxybenzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis, particularly in click chemistry. The compound features a methoxy group attached to a phenyl ring, which is further connected to a propyl chain ending in an azide group. This structure makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Azidopropyl)-4-methoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzyl alcohol.

    Formation of 4-Methoxybenzyl Bromide: The alcohol is converted to 4-methoxybenzyl bromide using hydrobromic acid.

    Nucleophilic Substitution: The bromide is then reacted with sodium azide in a nucleophilic substitution reaction to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Azidopropyl)-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups.

    Cycloaddition Reactions: It can participate in click chemistry, particularly in Huisgen 1,3-dipolar cycloaddition to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Sodium azide is commonly used for nucleophilic substitution.

    Cycloaddition: Copper(I) catalysts are often used in click chemistry.

    Reduction: Hydrogen gas with a palladium catalyst can be used for reduction.

Major Products

    Substitution: Various substituted azides.

    Cycloaddition: Triazoles.

    Reduction: Amines.

Scientific Research Applications

1-(3-Azidopropyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Azidopropyl)-4-methoxybenzene largely depends on the type of reaction it undergoes. In click chemistry, the azide group reacts with alkynes to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is highly efficient and selective, making it useful for various applications.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl Azide: Similar structure but lacks the propyl chain.

    3-Phenylpropylazide: Similar structure but lacks the methoxy group.

    4-Methoxyphenylacetylene: Similar structure but with an alkyne group instead of an azide.

Uniqueness

1-(3-Azidopropyl)-4-methoxybenzene is unique due to the presence of both the methoxy group and the azide group, which provides a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various applications in scientific research.

Properties

CAS No.

583825-29-0

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(3-azidopropyl)-4-methoxybenzene

InChI

InChI=1S/C10H13N3O/c1-14-10-6-4-9(5-7-10)3-2-8-12-13-11/h4-7H,2-3,8H2,1H3

InChI Key

UDIBAKKSJQBIEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Azide 12 was prepared according to procedure C from 11 (8.8 g, 0.036 mol) and sodium azide (3 g, 0.045 mol) in 75% yield. 1H NMR (300 MHz, CDCl3) δ1.90 (m, 2H), 2.65 (t, 2H), 3.28 (m, 2H), 3.80 (s, 3H), 6.85 (d, 2H), 7.10 (d, 2H).
Name
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Yield
75%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.